molecular formula C18H19NO3S B12613242 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid CAS No. 649773-59-1

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid

Cat. No.: B12613242
CAS No.: 649773-59-1
M. Wt: 329.4 g/mol
InChI Key: USLDHGGCJPRRHX-UHFFFAOYSA-N
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Description

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid is an organic compound that features a benzoic acid core with a sulfanylacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid typically involves multi-step organic reactions. One common method starts with the acylation of 2-(propan-2-yl)phenyl sulfide with chloroacetyl chloride to form 2-{[2-(propan-2-yl)phenyl]sulfanyl}acetyl chloride. This intermediate is then reacted with 3-aminobenzoic acid under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid involves its interaction with specific molecular targets. The sulfanylacetamido group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid:

    2-(Propan-2-yl)phenyl sulfide: A precursor in the synthesis of the target compound.

    3-Aminobenzoic acid: Another precursor used in the synthesis.

Uniqueness

This compound stands out due to its combination of a sulfanyl group and an acetamido group attached to a benzoic acid core. This unique structure imparts specific chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

CAS No.

649773-59-1

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

3-[[2-(2-propan-2-ylphenyl)sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C18H19NO3S/c1-12(2)15-8-3-4-9-16(15)23-11-17(20)19-14-7-5-6-13(10-14)18(21)22/h3-10,12H,11H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

USLDHGGCJPRRHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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